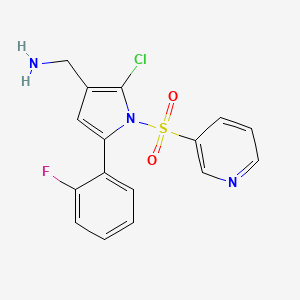
N-Desmethyl-2-chloro-vonoprazan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Desmethyl-2-chloro-vonoprazan is a chemical compound with the molecular formula C16H13ClFN3O2S and a molecular weight of 365.81 g/mol . It is a derivative of vonoprazan, a potassium-competitive acid blocker used in the treatment of acid-related disorders . This compound is characterized by its unique structure, which includes a pyridin-3-ylsulfonylpyrrol-3-yl group, a 2-fluorophenyl group, and a 2-chloro substituent .
Vorbereitungsmethoden
The synthesis of N-Desmethyl-2-chloro-vonoprazan involves several steps, starting with the preparation of the pyridin-3-ylsulfonylpyrrol-3-yl intermediate . This intermediate is then reacted with 2-fluorophenyl and 2-chloro substituents under specific reaction conditions to yield the final product . Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
N-Desmethyl-2-chloro-vonoprazan undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-Desmethyl-2-chloro-vonoprazan has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a reference material for analytical studies and as a starting material for the synthesis of other compounds . In biology and medicine, it is studied for its potential therapeutic effects and its role in acid suppression . In industry, it is used in the development of new pharmaceuticals and as a quality control standard .
Wirkmechanismus
The mechanism of action of N-Desmethyl-2-chloro-vonoprazan involves the inhibition of the H+, K±ATPase enzyme system in a potassium-competitive manner . This inhibition suppresses basal and stimulated gastric acid secretion at the secretory surface of gastric parietal cells . The compound’s positively charged N-methyl-amino side chain enables strong hydrogen bonding and charge interaction with the K+ site, preventing K+ from binding and inhibiting acid secretion .
Vergleich Mit ähnlichen Verbindungen
N-Desmethyl-2-chloro-vonoprazan is similar to other potassium-competitive acid blockers, such as vonoprazan and TAK-438 . it is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties . Other similar compounds include proton pump inhibitors like omeprazole and lansoprazole, which also target the H+, K±ATPase enzyme system but through different mechanisms .
Eigenschaften
Molekularformel |
C16H13ClFN3O2S |
|---|---|
Molekulargewicht |
365.8 g/mol |
IUPAC-Name |
[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine |
InChI |
InChI=1S/C16H13ClFN3O2S/c17-16-11(9-19)8-15(13-5-1-2-6-14(13)18)21(16)24(22,23)12-4-3-7-20-10-12/h1-8,10H,9,19H2 |
InChI-Schlüssel |
SGQAIUIAIANXGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC(=C(N2S(=O)(=O)C3=CN=CC=C3)Cl)CN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


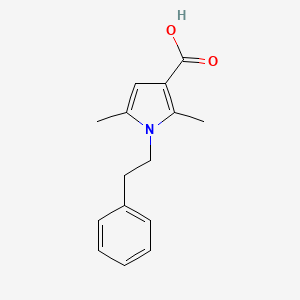

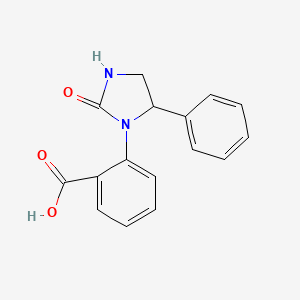
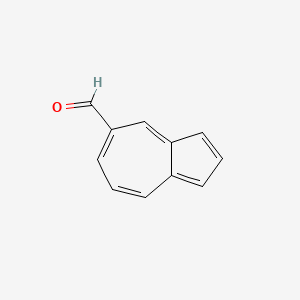
![2-[(3-Aminophenyl)sulfanylmethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B13847349.png)
![azane;[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13847357.png)
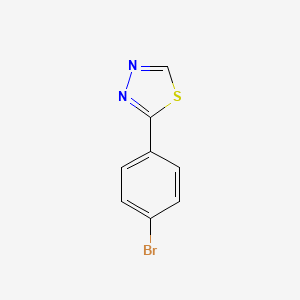
![[(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13847379.png)
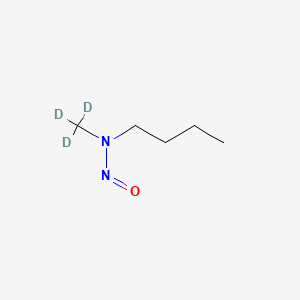
![tert-butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate](/img/structure/B13847391.png)

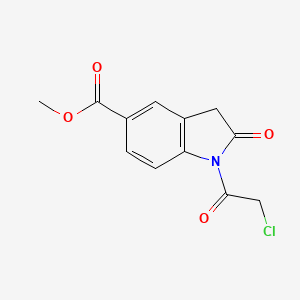
![6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13847423.png)

